![molecular formula C21H17IO2 B342351 [2-Methyl-4-(4-methylphenyl)phenyl] 2-iodobenzoate](/img/structure/B342351.png)
[2-Methyl-4-(4-methylphenyl)phenyl] 2-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4’-Dimethyl-1,1’-biphenyl-4-yl 2-iodobenzoate is an organic compound with the molecular formula C21H17IO2 It is a derivative of biphenyl, where the biphenyl core is substituted with methyl groups at the 3 and 4 positions and an iodobenzoate group at the 4’ position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4’-Dimethyl-1,1’-biphenyl-4-yl 2-iodobenzoate typically involves the esterification of 3,4’-dimethyl-1,1’-biphenyl-4-ol with 2-iodobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for 3,4’-Dimethyl-1,1’-biphenyl-4-yl 2-iodobenzoate are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3,4’-Dimethyl-1,1’-biphenyl-4-yl 2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 2-iodobenzoate group can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The biphenyl core can be subjected to oxidation and reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex biphenyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are used in the presence of bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while coupling reactions can produce extended biphenyl systems.
科学的研究の応用
3,4’-Dimethyl-1,1’-biphenyl-4-yl 2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of biphenyl derivatives with biological targets.
Industry: Used in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 3,4’-Dimethyl-1,1’-biphenyl-4-yl 2-iodobenzoate involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It can modulate signaling pathways, influence gene expression, and alter cellular processes through its chemical interactions.
類似化合物との比較
Similar Compounds
3,4-Dimethylbiphenyl: A simpler biphenyl derivative with similar structural features but lacking the iodobenzoate group.
4,4’-Dimethylbiphenyl: Another biphenyl derivative with methyl groups at the 4 and 4’ positions.
2-Iodobenzoic Acid: The iodobenzoate moiety without the biphenyl core.
Uniqueness
3,4’-Dimethyl-1,1’-biphenyl-4-yl 2-iodobenzoate is unique due to the combination of the biphenyl core with the iodobenzoate group, providing distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C21H17IO2 |
|---|---|
分子量 |
428.3 g/mol |
IUPAC名 |
[2-methyl-4-(4-methylphenyl)phenyl] 2-iodobenzoate |
InChI |
InChI=1S/C21H17IO2/c1-14-7-9-16(10-8-14)17-11-12-20(15(2)13-17)24-21(23)18-5-3-4-6-19(18)22/h3-13H,1-2H3 |
InChIキー |
NXKZKEWNFGQDAU-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)C |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


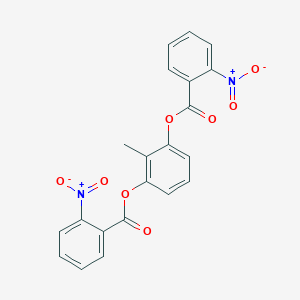
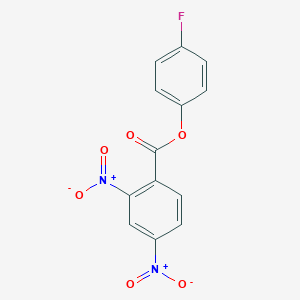
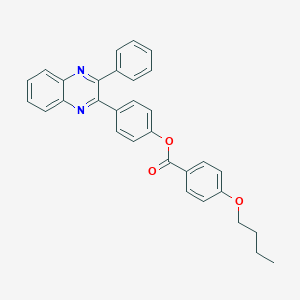
![N-[2-(4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B342273.png)
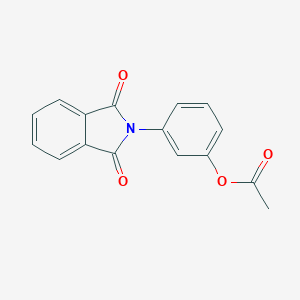

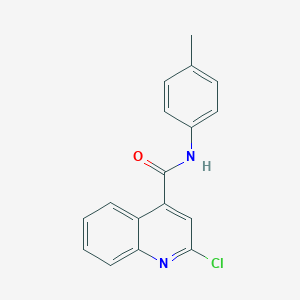
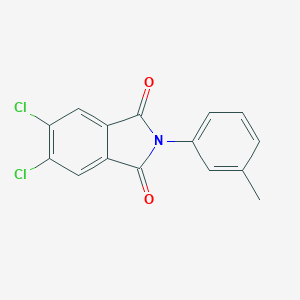
![N-[3-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B342282.png)
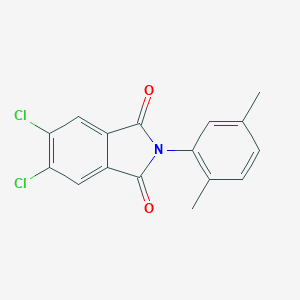
![4,5-Dichloro-2-{[4-(2,3-dimethylphenoxy)anilino]carbonyl}benzoic acid](/img/structure/B342285.png)


![N-[4-(5,6-dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B342291.png)
